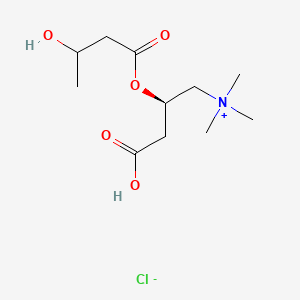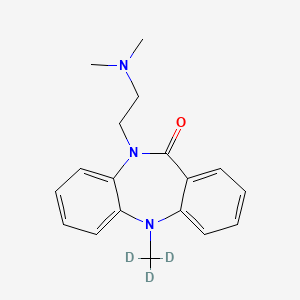
Dibenzepin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzepin-d3 is a deuterated form of dibenzepin, a tricyclic antidepressant primarily used in the treatment of major depressive disorder. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound. Dibenzepin itself is known for its selective inhibition of norepinephrine reuptake, making it effective in alleviating depressive symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzepin-d3 involves the incorporation of deuterium atoms into the dibenzepin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to facilitate the hydrogen-deuterium exchange. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and purity of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: Dibenzepin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs of this compound .
Scientific Research Applications
Dibenzepin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and pharmacokinetics of dibenzepin.
Biology: Employed in biological studies to understand the interaction of dibenzepin with various biological targets.
Medicine: Utilized in pharmacological research to investigate the efficacy and safety of dibenzepin in treating depressive disorders.
Industry: Applied in the development of new antidepressant formulations and in quality control processes.
Mechanism of Action
Dibenzepin-d3 exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft. This leads to enhanced neurotransmission and alleviation of depressive symptoms. The compound also exhibits antihistamine properties by binding to histamine H1 receptors. The molecular targets involved include the norepinephrine transporter and histamine receptors .
Comparison with Similar Compounds
Imipramine: Another tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.
Clomipramine: Known for its efficacy in treating obsessive-compulsive disorder in addition to depression.
Trimipramine: Exhibits sedative effects and is used in the treatment of insomnia and depression.
Uniqueness of Dibenzepin-d3: this compound’s uniqueness lies in its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. The deuterium atoms reduce the rate of metabolic degradation, leading to prolonged action and potentially fewer side effects compared to non-deuterated analogs .
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-11-(trideuteriomethyl)benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H21N3O/c1-19(2)12-13-21-17-11-7-6-10-16(17)20(3)15-9-5-4-8-14(15)18(21)22/h4-11H,12-13H2,1-3H3/i3D3 |
InChI Key |
QPGGEKPRGVJKQB-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CC=CC=C31)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)
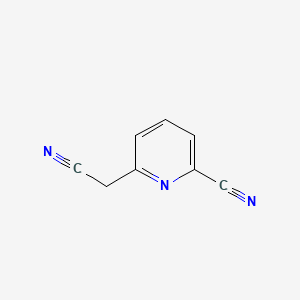

![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
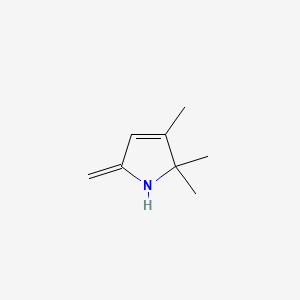

![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
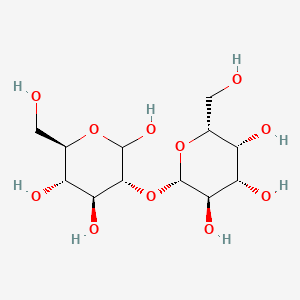
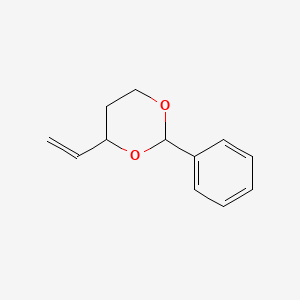


![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)
